Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane
Brand Name: Vulcanchem
CAS No.: 88088-95-3
VCID: VC21210436
InChI: InChI=1S/C19H13N9/c1-4-10-16-13(7-1)20-23-26(16)19(27-17-11-5-2-8-14(17)21-24-27)28-18-12-6-3-9-15(18)22-25-28/h1-12,19H
SMILES: C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5
Molecular Formula: C19H13N9
Molecular Weight: 367.4 g/mol

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane

CAS No.: 88088-95-3

Cat. No.: VC21210436

Molecular Formula: C19H13N9

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane - 88088-95-3

Specification

CAS No. 88088-95-3
Molecular Formula C19H13N9
Molecular Weight 367.4 g/mol
IUPAC Name 1-[bis(benzotriazol-1-yl)methyl]benzotriazole
Standard InChI InChI=1S/C19H13N9/c1-4-10-16-13(7-1)20-23-26(16)19(27-17-11-5-2-8-14(17)21-24-27)28-18-12-6-3-9-15(18)22-25-28/h1-12,19H
Standard InChI Key VENLCXAGJRTBFL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5
Canonical SMILES C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5

Introduction

Chemical Identity and Structural Characteristics

Tris(1H-benzo[d] triazol-1-yl)methane belongs to the family of triazole derivatives, which are five-membered nitrogen-containing heterocyclic compounds known for their diverse biological activities . The compound is characterized by its unique molecular structure consisting of three benzotriazole rings connected to a central carbon atom.

The basic chemical identity of Tris(1H-benzo[d] triazol-1-yl)methane is summarized in the following table:

ParameterValue
IUPAC Name1-[bis(benzotriazol-1-yl)methyl]benzotriazole
SynonymsTris(1H-benzo[d] triazol-1-yl)methane, tris-(1-Benzotriazolyl)methane, tris(benzotriazol-1-yl)methane
CAS Number88088-95-3
Molecular FormulaC₁₉H₁₃N₉
Molecular Weight367.38 g/mol
MDL NumberMFCD00514776
InChI KeyVENLCXAGJRTBFL-UHFFFAOYSA-N
PubChem CID3733734
SMILES NotationC1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5

The molecule contains three benzotriazole rings, each consisting of a benzene ring fused with a triazole moiety. The three benzotriazole units are connected through a central methane carbon, creating a three-dimensional structure with interesting chemical properties. The nitrogen-rich nature of this compound contributes to its potential applications in various fields of chemistry.

Physical Properties

The physical properties of Tris(1H-benzo[d] triazol-1-yl)methane provide essential information for its identification, handling, and application in various chemical processes. These properties are comprehensively presented in the following table:

Physical PropertyValue
AppearanceWhite to Light yellow powder to crystal
Physical FormCrystalline Powder
Melting Point191-195°C
Boiling Point678.4°C at 760 mmHg
Density1.61 g/cm³
Flash Point364.1°C
Exact Mass367.12900
Polar Surface Area (PSA)92.13000
LogP2.47340
Index of Refraction1.887
Storage Condition2-8°C

The high melting point of Tris(1H-benzo[d] triazol-1-yl)methane (191-195°C) indicates strong intermolecular forces, likely resulting from the compound's ability to form hydrogen bonds and π-π stacking interactions between the aromatic rings. The relatively high boiling point (678.4°C at 760 mmHg) further confirms the stability of this compound at elevated temperatures.

The LogP value of 2.47340 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties. This characteristic may influence the compound's solubility in various solvents and its potential for membrane permeability in biological systems.

Chemical Properties and Reactivity

Tris(1H-benzo[d] triazol-1-yl)methane exhibits chemical properties characteristic of nitrogen-rich heterocyclic compounds. The presence of multiple nitrogen atoms in the triazole rings contributes to its reactivity and potential applications in organic synthesis and materials science.

The compound contains multiple nitrogen atoms with different electronic environments, which can participate in various chemical reactions, including nucleophilic substitutions, coordination with metals, and hydrogen bonding interactions. The benzotriazole moieties are known for their ability to act as leaving groups in organic reactions, making this compound potentially useful as a reagent in synthetic organic chemistry.

A literature reference mentioned in connection with Tris(1H-benzo[d] triazol-1-yl)methane is from Katritzky, Alan R.; Yang, Zhijin; Lam, Jamshed N. Synthesis, 1990, #8, p. 666-669 . This suggests that the compound may have been synthesized and characterized in this publication, which could provide valuable information on its production methods.

Analytical Characterization

Analytical methods for the characterization and quality control of Tris(1H-benzo[d] triazol-1-yl)methane include:

X-ray Crystallography

Given the crystalline nature of the compound, X-ray crystallography would be a valuable technique for elucidating its three-dimensional structure and confirming the spatial arrangement of the three benzotriazole moieties around the central carbon atom.

Related Compounds

Understanding the structural relatives of Tris(1H-benzo[d] triazol-1-yl)methane provides context for its chemical behavior and potential applications.

Bis(1H-benzo[d] triazol-1-yl)methanimine

This related compound (CAS: 28992-50-9) has a molecular formula of C₁₃H₉N₇ and a molecular weight of 263.26 g/mol . It contains two benzotriazole units connected to a methanimine group, making it structurally similar but distinct from Tris(1H-benzo[d] triazol-1-yl)methane.

Other Triazole Derivatives

The broader family of 1,2,3-triazole derivatives encompasses a wide range of compounds with diverse structures and applications . These compounds are known for their biological activities and have been extensively studied for their potential pharmaceutical applications, including as antibacterial, antifungal, antiviral, and anticancer agents.

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